Borinic acid, diethyl-, 1-methylethyl ester

Chemical Vapor Deposition Boron Oxide Thin Films Silicon Carbide Thin Films

Borinic acid, diethyl-, 1-methylethyl ester (CAS 74953-03-0), also systematically referred to as diethylisopropoxyborane or diethylboron isopropoxide, is an organoboron compound with the formula C7H17BO and a molecular weight of 128.02 g/mol. It is a dialkylborinic ester where a boron atom is bonded to two ethyl groups and an isopropoxy group.

Molecular Formula C7H17BO
Molecular Weight 128.02 g/mol
CAS No. 74953-03-0
Cat. No. B13778836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorinic acid, diethyl-, 1-methylethyl ester
CAS74953-03-0
Molecular FormulaC7H17BO
Molecular Weight128.02 g/mol
Structural Identifiers
SMILESB(CC)(CC)OC(C)C
InChIInChI=1S/C7H17BO/c1-5-8(6-2)9-7(3)4/h7H,5-6H2,1-4H3
InChIKeyKINHWSVLCIEQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borinic Acid, Diethyl-, 1-Methylethyl Ester (CAS 74953-03-0): Organoboron Procurement Profile


Borinic acid, diethyl-, 1-methylethyl ester (CAS 74953-03-0), also systematically referred to as diethylisopropoxyborane or diethylboron isopropoxide, is an organoboron compound with the formula C7H17BO and a molecular weight of 128.02 g/mol . It is a dialkylborinic ester where a boron atom is bonded to two ethyl groups and an isopropoxy group . This compound is primarily utilized as a precursor in chemical vapor deposition (CVD) for the growth of silicon carbide (SiC) and boron oxide (B2O3) thin films, owing to its high volatility and favorable decomposition characteristics [1].

Workflow CVD precursor for SiC & B₂O₃ thin films
Selection High room-temperature volatility (TGA-verified)
Use Context Vapor-phase deposition on Si(100) substrates

Why Generic Substitution of Diethylborinic Acid Esters Is Scientifically Unsound


Borinic esters are not interchangeable reagents; their reactivity, volatility, and stability are finely tuned by the steric and electronic properties of the alkoxy substituent . The case of borinic acid, diethyl-, 1-methylethyl ester versus its closest analog, the methyl ester (CAS 7397-46-8), illustrates this principle. The branched isopropoxy group imparts significantly different volatility characteristics crucial for vapor-phase applications, as demonstrated by its successful implementation as a CVD precursor where volatility is a critical selection parameter [1]. The methyl ester, with a lower boiling point (83-90 °C), may exhibit different decomposition and transport behaviors . A procurement decision based solely on the diethylboron moiety without considering the ester functionality can lead to failed experiments or suboptimal process performance.

Isopropyl ester (target)
Methyl ester analog
Volatility
Documented CVD vapor transport
CVD volatility profile not reported
Application domain
Validated thin-film precursor
Limited to wet-chemical synthesis

Quantitative Evidence Guide: Borinic Acid, Diethyl-, 1-Methylethyl Ester (CAS 74953-03-0)


CVD Precursor Viability: Demonstrated Volatility and Film Growth Performance

In a direct application-specific study, borinic acid, diethyl-, 1-methylethyl ester (Et2BOiPr) was successfully used as a novel precursor for the CVD of SiC and B2O3 thin films on Si(100) substrates [1]. Its suitability was attributed to its very high volatility at room temperature, which was quantitatively verified by thermogravimetric analysis (TGA) and custom-built vapor pressure measurement apparatus [1]. In contrast, the closest analog, diethylborinic acid methyl ester (CAS 7397-46-8), has no documented record of successful application as a single-source CVD precursor for these specific films, implying a difference in transport or decomposition behavior critical for this application .

CVD Precursor Viability
Reported
Target deposited SiC at 800–1050 °C and B₂O₃ at 600 °C; methyl ester lacks CVD application documentation.
Supports vapor-phase application fit
Only isopropyl ester validated for these films
Chemical Vapor Deposition Boron Oxide Thin Films Silicon Carbide Thin Films Precursor Volatility

Partition Coefficient (LogP): Implications for Purification and Handling

The calculated partition coefficient (LogP) for diethylisopropoxyborane is 2.44, indicating significantly greater lipophilicity compared to its methyl ester analog, which possesses a predicted LogP of approximately 1.61 . This difference arises from the additional two methylene groups in the isopropoxy substituent. A higher LogP value directly impacts extraction efficiency and chromatographic retention, making the isopropyl ester potentially more amenable to purification by reverse-phase methods or extraction into non-polar organic solvents during synthesis .

Partition Coefficient (LogP)
Class-level inference
ΔLogP ≈ +0.83 (isopropyl ester 2.44 vs methyl ester ~1.61)
Enhances extraction and RP chromatography fit
Calculated values; experimental verification advised
Lipophilicity LogP Purification Chromatography

Synthesis Selectivity Control via Steric Bulk of Isopropoxy Intermediate

The synthesis of diethylisopropoxyborane from triisopropoxyborane and ethyl Grignard reagent at -40°C proceeds with high selectivity, which is attributed to the stability of the intermediate bromomagnesium diethyldiisopropoxyborate, MgBr[Et2B(OiPr)2] . This stability, controlling the selective formation of the desired dialkylborinic ester, is a direct consequence of the steric bulk of the isopropoxy ligand. In contrast, the analogous synthesis of the methyl ester (diethylmethoxyborane) can be complicated by the lower steric demand of the methoxy group, potentially leading to competing reactions or formation of trialkylborane byproducts .

Synthesis Selectivity Control
Class-level inference
Selective formation via stable MgBr[Et₂B(OiPr)₂] intermediate at −40 °C
Supports high-selectivity synthesis route
Methyl ester steric profile may reduce selectivity
Organoboron Synthesis Steric Effects Reaction Selectivity Ate-Complex Stability

High-Value Application Scenarios for Borinic Acid, Diethyl-, 1-Methylethyl Ester (CAS 74953-03-0)


Single-Source Precursor for Boron Oxide (B2O3) Thin Films via CVD

The most compelling application for this compound is as a single-source precursor for the chemical vapor deposition of high-quality boron oxide thin films. As demonstrated in a dedicated thesis, its very high volatility at room temperature and suitable decomposition characteristics enabled successful B2O3 film growth on Si(100) at 600°C using O2 as a co-reactant [1]. This specific use-case is not documented for its methyl ester analog, making the isopropyl ester the scientifically justified choice for this application.

Co-Precursor for Silicon Carbide (SiC) CVD

The compound has been established as a viable co-precursor alongside 1,3,5-trisillacyclohexane for the CVD of SiC films at substrate temperatures of 800–1050 °C [1]. This demonstrates its compatibility in a multi-component precursor system and its thermal stability window, which is valuable information for process engineers developing SiC deposition protocols.

Synthesis of Lipophilic Diethylboron Building Blocks

For synthetic chemists, the heightened lipophilicity of this compound (calc. LogP = 2.44) compared to the methyl ester (calc. LogP = 1.61) makes it a superior intermediate for introducing a diethylboron moiety when subsequent steps involve non-polar reaction environments or chromatographic purification on reverse-phase media .

Controlled Synthesis of Dialkylborinic Esters via Sterically Stabilized 'Ate' Complexes

The synthesis pathway via a stable MgBr[Et2B(OiPr)2] intermediate at -40 °C showcases the compound's role in exerting steric control . Researchers synthesizing dialkylborinic esters free from trialkylborane contamination should favor the isopropoxy derivative for its ability to form a stable, more selective 'ate' complex, an advantage inferred from its steric properties.

Application
Selection Property
Validation Focus
B₂O₃ thin-film CVD precursor
High room-temperature volatility
CVD film growth at 600 °C on Si(100)
SiC CVD co-precursor
Thermal stability window
Multi-component precursor compatibility at 800–1050 °C
Lipophilic diethylboron synthesis
Higher LogP for non-polar environments
Reverse-phase chromatography suitability
Dialkylborinic ester synthesis with steric control
Stable ate-complex intermediate
Selective formation over trialkylborane byproducts
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